3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid ethyl ester
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Overview
Description
ETHYL 3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]BENZOATE is a complex organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]BENZOATE typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base such as potassium hydroxide in ethanol under ultrasonic irradiation . This reaction forms the intermediate compound, which is then further reacted with ethyl benzoate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of ETHYL 3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]BENZOATE can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure a high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
ETHYL 3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
ETHYL 3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]BENZOATE can be compared with other benzodioxole derivatives, such as:
- ETHYL 3-(1,3-BENZODIOXOL-5-YL)ACRYLATE
- N-{4-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL}QUINOLINE-3-CARBOXAMIDE
These compounds share similar structural features but differ in their functional groups and overall molecular structure, leading to unique properties and applications. ETHYL 3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H17NO5 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
ethyl 3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C19H17NO5/c1-2-23-19(22)14-4-3-5-15(11-14)20-18(21)9-7-13-6-8-16-17(10-13)25-12-24-16/h3-11H,2,12H2,1H3,(H,20,21)/b9-7+ |
InChI Key |
MMEARNYBYHDVGN-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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